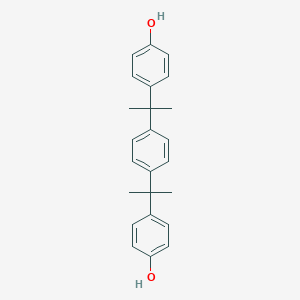

双酚 P

描述

Bisphenol P (BP) is an organic compound that has been the subject of much scientific research in recent years. BP is used in the synthesis of polymers, plastics, and other materials, and it has been found to have a wide range of applications in both industrial and medical settings. BP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been found to be both advantageous and limited.

科学研究应用

内分泌干扰和核受体相互作用:

- 双酚-S (BPS) 和其他双酚-A 同类物和衍生物,包括 BPF 和 BPA,已被研究其与人雌激素受体 (hERα 和 hERβ)、雄激素受体 (hAR) 和孕烷 X 受体 (hPXR) 的相互作用。这些化合物通过这些受体表现出激动剂和拮抗剂活性,表明潜在的内分泌干扰特性和与多种核受体的相互作用 (Molina-Molina et al., 2013)。

雌激素和雄激素活性:

- 已经进行表征研究来了解双酚 A 类化学物质的雌激素和雄激素活性,包括 BPA、BPAF、BPZ、BPC、TMBPA、BPS、BPE、4,4-BPF、BPAP、BPB、TCBPA 等。这些研究使用体外细胞模型来评估这些化合物如何诱导或抑制雌激素和雄激素活性,展示了一系列表明潜在健康影响的活性 (Pelch et al., 2018)。

对生殖系统和发育的影响:

- BPA 及其类似物已被证明会减少睾丸激素分泌并破坏生殖系统的正常功能。值得注意的是,这种破坏发生在低至 10 nmol/L 的浓度下,表明其具有很高的效力和对生殖健康和发育的潜在威胁 (Eladak et al., 2015)。

神经内分泌和行为影响:

- 对斑马鱼的研究表明,在发育早期接触双酚 A 及其类似物会影响生殖神经内分泌系统并改变与雌激素受体、甲状腺激素受体和芳香化酶途径相关的基因表达。这些变化可能对激素系统功能和几种代谢途径产生影响,从而可能影响行为和发育 (Qiu et al., 2016)。

环境持久性和生态毒理学:

- 双酚的广泛使用和环境持久性,包括 BPA 及其替代品如 BPS 和 BPF,引起了人们对其持续释放和生态毒理影响的担忧。已经进行研究来了解这些化合物在各种生态系统中的归宿及其对野生动物和人类健康的影响 (Pivnenko et al., 2015)。

作用机制

Target of Action

Bisphenol P, like its analog Bisphenol A (BPA), is known to interact with estrogen receptors (ERs) in the body . It acts as a partial agonist of ERs, activating the N-terminal activation function 1 . This interaction with ERs is a key aspect of Bisphenol P’s mechanism of action.

Mode of Action

Bisphenol P interacts with its targets, the estrogen receptors, in a manner that differs from the natural hormone 17-β estradiol . The compound can act as a weak agonist or antagonist on these receptors, depending on the specific context . This dual mode of action allows Bisphenol P to influence a variety of physiological processes.

Biochemical Pathways

Bisphenol P, through its interaction with estrogen receptors, can affect several biochemical pathways. It has been shown to influence protein synthesis, amino acid metabolism, and energy metabolism . These effects can lead to changes in cellular function and potentially contribute to various health effects.

Pharmacokinetics

It is known that bisphenols, in general, undergo glucuronidation, a major elimination process that converts these compounds into hydrophilic molecules that are excreted in the urine .

Result of Action

The molecular and cellular effects of Bisphenol P’s action are diverse and can vary depending on the specific context. For example, Bisphenol P has been shown to affect glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol P. For instance, the compound’s effects can be influenced by its concentration in the environment, as well as by the presence of other chemicals . Additionally, Bisphenol P can be released into the environment from various sources, including manufacturing plant effluent discharge .

安全和危害

未来方向

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, and studies that broaden understanding of potential endocrine .

属性

IUPAC Name |

4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXXQTYGFOHYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058693 | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2167-51-3 | |

| Record name | Bisphenol P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

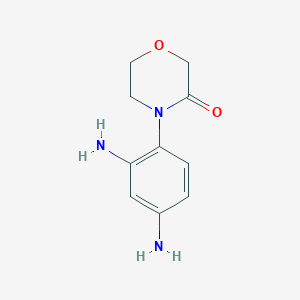

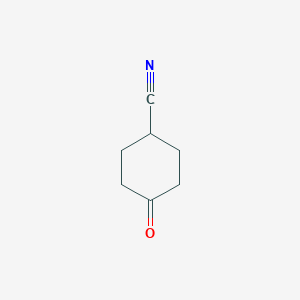

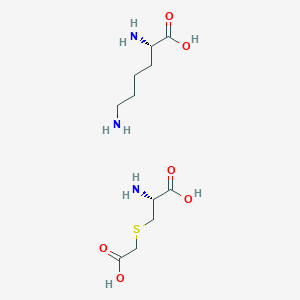

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

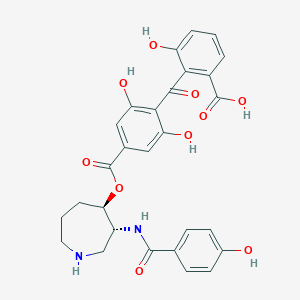

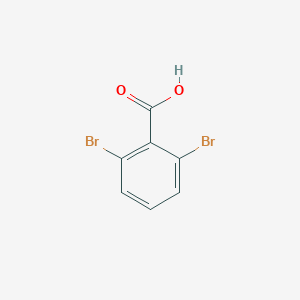

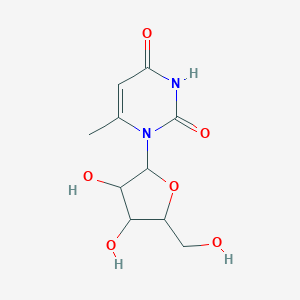

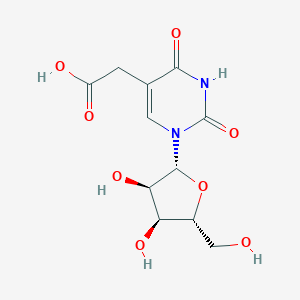

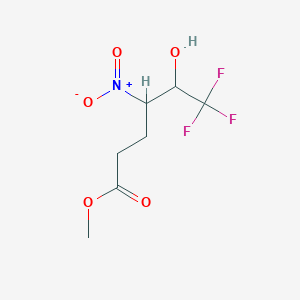

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)